FaeJ is classified under the hydrolase category, specifically functioning as a deacetylase. This classification is based on its enzymatic activity, which involves the hydrolysis of acetyl groups from substrates. The protein's activity is significant in biotechnological applications, particularly in the field of environmental biotechnology where it aids in chitin degradation.
The synthesis of FaeJ protein can be achieved through recombinant DNA technology. The gene encoding FaeJ is cloned into an expression vector and introduced into a suitable host organism, typically Escherichia coli.
FaeJ protein exhibits a complex three-dimensional structure typical of hydrolases. Its active site contains residues crucial for substrate binding and catalysis.
Structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into the spatial arrangement of atoms within the protein.
FaeJ catalyzes the deacetylation of N-acetylglucosamine derivatives, converting them into glucosamine while releasing acetate.
The reaction kinetics can be analyzed using Michaelis-Menten kinetics to determine parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant), which provide insights into enzyme efficiency.
The mechanism by which FaeJ exerts its action involves several steps:
Kinetic studies reveal that FaeJ operates efficiently under specific pH and temperature conditions, typically exhibiting optimal activity at pH 7.5 and temperatures around 30°C.
FaeJ protein possesses distinct physical and chemical properties that are critical for its functionality:
FaeJ protein has several applications across various fields:
The faeJ gene is an integral component of the fae (Fimbriae Adhesive Escherichia) operon responsible for biosynthesis of K88 fimbriae in enterotoxigenic Escherichia coli (ETEC). This operon is plasmid-encoded, enabling horizontal transfer of virulence factors among bacterial populations. Genetic organization studies reveal that faeJ occupies a specific locus within the polycistronic operon, positioned downstream of faeI and upstream of regulatory elements. The complete operon structure comprises: faeA (chaperone), faeB (usher), faeC (regulation), faeD (minor subunit), faeE (adhesin), faeF (minor subunit), faeG (major subunit), faeH (minor subunit), faeI (minor subunit), and faeJ (minor subunit) [2].
Sequence analysis indicates faeJ encodes a 216-amino acid precursor protein. Nucleotide sequencing reveals a canonical ribosome-binding site (Shine-Dalgarno sequence: AGGAGG) positioned 8 bp upstream of the initiation codon ATG. The coding sequence exhibits a GC content (43.2%) consistent with virulence-associated genes in E. coli, potentially facilitating horizontal gene transfer. Comparative genomics reveals faeJ homologs in related Enterobacteriaceae, though with significant sequence divergence outside conserved functional domains [2].
Table 1: Genomic Organization of the K88 Fimbrial Gene Cluster (FAE Operon)
Gene | Position | Function | Protein Size (aa) |
---|---|---|---|
faeA | Upstream | Chaperone | 248 |
faeB | +1 | Usher | 842 |
faeC | +2 | Regulation | 108 |
faeD | +3 | Minor subunit | 162 |
faeE | +4 | Adhesin | 264 |
faeF | +5 | Minor subunit | 151 |
faeG | +6 | Major subunit | 285 |
faeH | +7 | Minor subunit | 254 |
faeI | +8 | Minor subunit | 247 |
faeJ | +9 | Minor subunit | 216 |
FaeJ exhibits characteristic structural features of Gram-negative bacterial fimbrial subunits. The primary translation product contains a 21-amino acid N-terminal signal peptide (MKKIYLLTASLVFSSSLAQA) predicted by SignalP analysis. This hydrophobic leader sequence facilitates Sec-dependent translocation across the inner membrane and is cleaved during maturation. The mature FaeJ protein comprises 195 amino acids with a calculated molecular mass of 25,093 Da [2].
Secondary structure prediction indicates FaeJ adopts a β-sheet dominant fold characteristic of fimbrial subunits, featuring two conserved cysteine residues (C45 and C195) predicted to form an intramolecular disulfide bond essential for structural stability. Comparative modeling against solved fimbrial structures suggests FaeJ contains an incomplete immunoglobulin (Ig)-like fold lacking the C-terminal β-strand – a structural feature enabling donor strand complementation during pilus assembly. This structural arrangement creates a groove where the N-terminal extension of the adjacent subunit incorporates, facilitating the formation of non-covalent interactions that stabilize the fimbrial structure [1] [4].
Despite extensive efforts, experimental determination of FaeJ tertiary structure (via X-ray crystallography or NMR) remains unachieved. Structural genomics approaches suggest FaeJ may exhibit a novel fold variant within the fimbrial protein family, as evidenced by low homology (28% identity) to structurally characterized fimbrial components from other systems. Rosetta ab initio modeling predicts a globular core domain (residues 50-180) connected by flexible linkers to N- and C-terminal regions involved in subunit-subunit interactions [1] [3].
Functional and evolutionary relationships among K88 fimbrial subunits are illuminated through comparative sequence and structural analysis. FaeJ shares significant sequence homology with the major subunit FaeG (32% identity, 51% similarity), particularly within residues 80-160 encompassing the Ig-like core domain. This conserved region contains the pilin motif (G/SYYT) involved in donor strand exchange during polymerization. However, FaeJ lacks the adhesive pocket present in FaeG that mediates host receptor binding [2].
FaeJ exhibits closer homology to FaeH (41% identity, 63% similarity) and FaeI (38% identity, 60% similarity), forming a subgroup of non-adhesive minor subunits. Despite this similarity, functional studies reveal critical distinctions. Site-directed mutagenesis demonstrates that while FaeH is essential for fimbrial biogenesis (ΔfaeH mutants produce no fimbriae), disruption of faeJ (ΔfaeJ) has minimal impact on fimbrial assembly or adhesion capacity. This suggests FaeJ plays an auxiliary rather than core mechanistic role [2].
Immunoelectron microscopy localizes FaeJ along the fimbrial shaft rather than exclusively at the tip or base, indicating potential incorporation throughout the structure. This contrasts with FaeF, which localizes specifically to the fimbrial tip and is indispensable for initiation of assembly. The structural hierarchy appears to follow: FaeF (tip localization) → FaeG (major shaft component) → FaeH/J (interstitial components) [2].
Table 2: Comparative Analysis of K88 Fimbrial Subunits
Subunit | Gene Length (bp) | Mature Protein (Da) | Essential for Assembly | Localization | Sequence Identity to FaeJ |
---|---|---|---|---|---|
FaeG | 855 | 26,532 | Yes | Shaft | 32% |
FaeF | 453 | 15,161 | Yes | Tip | 18% |
FaeH | 762 | 25,461 | Yes | Shaft/base | 41% |
FaeI | 744 | 24,804 | No | Shaft | 38% |
FaeJ | 648 | 25,093 | No | Shaft | 100% |
FaeJ undergoes specific post-translational modifications during maturation. The primary modification is proteolytic cleavage of the 21-residue signal peptide by signal peptidase I during periplasmic translocation. This processing event reduces the molecular mass from 27,841 Da (precursor) to 25,093 Da (mature form), as confirmed by mass spectrometry of purified native protein. No evidence of glycosylation or phosphorylation has been detected through enzymatic digestion assays or advanced mass spectrometry fragmentation patterns [2].
The mature protein contains a single intramolecular disulfide bond (Cys45-Cys195) that stabilizes the core Ig-like domain. Reduction of this bond with dithiothreitol (DTT) causes a 3.2 kDa shift in electrophoretic mobility under non-denaturing conditions, confirming its structural importance. Analytical ultracentrifugation reveals FaeJ exists primarily as a monomer in solution (sedimentation coefficient 2.8 S), contrasting with FaeG which forms stable trimers. This monomeric state suggests FaeJ incorporation into fimbriae requires stabilization through interactions with adjacent subunits [2].
Molecular mass determinations show discrepancies between calculated (25,093 Da) and observed (28 kDa) values via SDS-PAGE, a phenomenon consistent with other fimbrial subunits and attributed to anomalous migration of highly acidic proteins (FaeJ pI = 4.3). This deviation is eliminated when using mass spectrometry, confirming the accuracy of the calculated molecular weight based on the mature amino acid sequence [2].
Table 3: FaeJ Protein Characteristics Before and After Maturation
Characteristic | Precursor Protein | Mature Protein |
---|---|---|
Length (aa) | 216 | 195 |
Molecular Mass (Da) | 27,841 (calculated) | 25,093 (calculated), 28,000 (SDS-PAGE) |
Signal Peptide | Present (1-21) | Cleaved |
Disulfide Bonds | None | Cys45-Cys195 |
Theoretical pI | 4.5 | 4.3 |
Solubility | Insoluble aggregates | Monomeric |
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